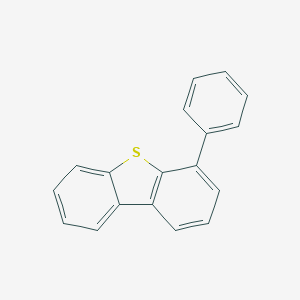

4-Phenyldibenzothiophene

Übersicht

Beschreibung

4-Phenyldibenzothiophene is a chemical compound with the molecular formula C18H12S . It is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon .

Synthesis Analysis

The synthesis of 4-Phenyldibenzothiophene can be conducted in one pot up to the thiophene ring formation . The synthesis is based upon dihalobenzenes and phenyllithium, which are readily obtainable .

Molecular Structure Analysis

The molecular structure of 4-Phenyldibenzothiophene consists of a thiophene ring fused with two benzene rings, with a phenyl group attached . The molecular weight is approximately 260.353 Da .

Wissenschaftliche Forschungsanwendungen

Geochemical Markers : Phenyldibenzothiophenes, including 4-Phenyldibenzothiophene, are used as molecular markers of maturity in coals at higher levels of thermal stress. They provide a molecular assessment for sedimentary rocks containing types II and III kerogens, helping in understanding the geological history and conditions of these materials (Zhu et al., 2019).

Optoelectronic Applications : The compound can be used to switch light emission in certain organic compounds between dark and bright states. This property is significant in the development of new optoelectronic materials, particularly in morphological modulation of crystallization-induced emission enhancement (Dong et al., 2007).

Pharmaceutical Research : 4-Phenyldibenzothiophene has been identified as a selective estrogen receptor modulator under clinical evaluation for the prevention and treatment of postmenopausal osteoporosis. This indicates its potential therapeutic applications in hormone-related conditions (Grese et al., 1997).

Organic Matter Diagenesis : In the field of organic geochemistry, compounds like phenylnaphtho[b]thiophenes and naphthylbenzo[b]thiophenes, which are closely related to 4-Phenyldibenzothiophene, act as markers for organic matter diagenesis in marine sedimentary rocks. They play a key role in tracking the transformation and history of organic matter in geological samples (Rospondek et al., 2007).

Source Facies Indicator : 4-Phenyldibenzothiophene is used as a source facies indicator in source rocks and crude oils, particularly in the Niger Delta Basin. This application is crucial in petroleum geochemistry for understanding the origin and composition of petroleum and related substances (Ogbesejana et al., 2021).

Molecular Modeling : The compound is also used in molecular modeling to predict equilibrium mixture composition and understand thermodynamic stabilities and reactions in geological samples. This application is crucial for theoretical and computational chemistry (Rospondek et al., 2008).

Zukünftige Richtungen

The future directions of 4-Phenyldibenzothiophene research could involve further exploration of its presence in crude oils and rock samples, and its implications for understanding the source facies, depositional environments, and thermal maturity indicators . Additionally, the synthesis methods could be further optimized for higher yields .

Eigenschaften

IUPAC Name |

4-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCNAHBDZUYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423764 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyldibenzothiophene | |

CAS RN |

104601-39-0 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

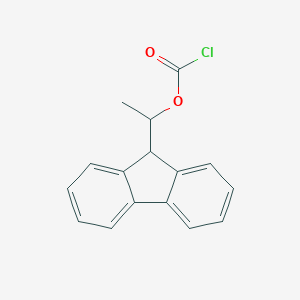

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)